molecular formula C11H21ClN2O3 B1585165 Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide CAS No. 69418-26-4

Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide

Cat. No. B1585165
CAS RN: 69418-26-4
M. Wt: 264.75 g/mol
InChI Key: PKBWOCHWPFCSLN-UHFFFAOYSA-M
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Description

Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide is a useful research compound. Its molecular formula is C11H21ClN2O3 and its molecular weight is 264.75 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69418-26-4

Product Name

Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)-, chloride, polymer with 2-propenamide

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1

InChI Key

PKBWOCHWPFCSLN-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-]

Other CAS RN

69418-26-4

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

General polymerization procedure. AMD, acryloxyethyltrimethylammonium chloride, ammonium sulfate, glutaric acid solution, ethylenediaminetetraacetic acid tetra sodium salt solution, isopropanol, tert-butyl hydroperoxide solution, and Dl water are combined and the pH adjusted to 3.5 with sulfuric acid. Sorbitan monooleate is combined with low odor paraffin oil . The aqueous solution is slowly added to the oil solution and the combined mixture homogenized until a viscosity of 1200-1500 cps is obtained. The emulsion is sparged with nitrogen. The emulsion is heated to 40° C. The metabisulfite (MBS) solution is added at a rate to keep the reaction temperature between 40°-45° C. This is maintained until the reaction conversion is at least 99%.
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Synthesis routes and methods II

Procedure details

An organic solution is prepared by combining a low odor paraffin oil (208.4 g), polyoxyethylene sorbitan monooleate (9.0 g) and polyoxyethylene sorbitan trioleate (32.6 g) in a reactor with stirring. To this solution is added an aqueous solution, adjusted to pH=3.5 with sulfuric acid, containing acrylamide (24.0 g), acryloxyethyltrimethyl ammonium chloride (80.2 g), sodium bromate (0.01 g), ethylenediaminetetraacetic acid tetra sodium salt (0.21 g), and water (145.58 g).
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polyoxyethylene sorbitan monooleate
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